

Introduction: The Significance of the Oxazole Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-(4-Chlorophenyl)-1,3-oxazole**

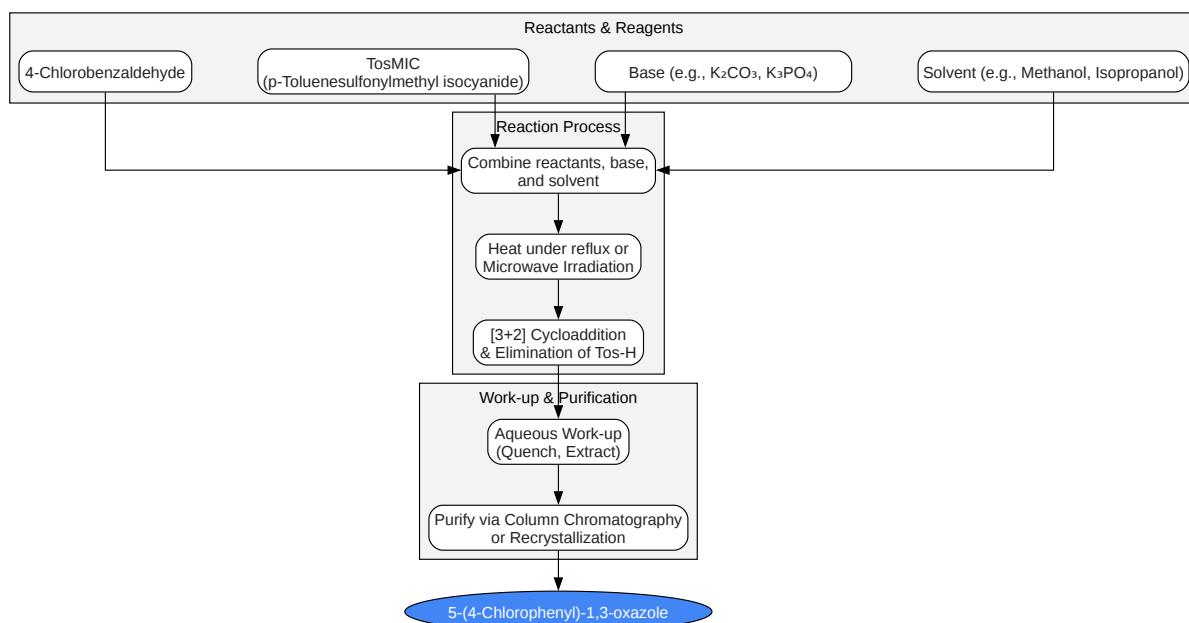
Cat. No.: **B094280**

[Get Quote](#)

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of natural products and synthetic therapeutic agents.^[1] Its prevalence is due to its unique electronic properties, relative stability, and its ability to act as a versatile pharmacophore capable of engaging in various non-covalent interactions with biological targets.^[2] The introduction of a 4-chlorophenyl substituent at the 5-position significantly modulates the molecule's electronic and steric properties, often enhancing its pharmacological profile and making **5-(4-Chlorophenyl)-1,3-oxazole** a valuable building block in drug discovery.^{[3][4]}

Core Chemical & Physical Properties

The fundamental properties of **5-(4-Chlorophenyl)-1,3-oxazole** are summarized below. While experimental data for some properties are not widely published, the provided information is based on available supplier data and established chemical principles.


Property	Value	Source
CAS Number	1008-94-2	[5]
Molecular Formula	C ₉ H ₆ CINO	[5]
Molecular Weight	179.60 g/mol	[5]
Appearance	Solid	[5]
Purity	≥95%	[5]
Predicted XLogP3	2.9	PubChem Prediction
Predicted Boiling Point	295.5 ± 25.0 °C	PubChem Prediction
Predicted Melting Point	85 - 90 °C	Prediction based on similar structures
Predicted Solubility	Poorly soluble in water, soluble in organic solvents like DMSO, DMF, and chlorinated solvents.	Chemical Principles

Synthesis of 5-(4-Chlorophenyl)-1,3-oxazole

The construction of the 5-substituted oxazole ring can be achieved through several reliable methods. The Van Leusen oxazole synthesis is a particularly powerful and widely adopted strategy due to its efficiency and use of readily available starting materials.[\[6\]](#)[\[7\]](#)

Primary Synthetic Route: The Van Leusen Oxazole Synthesis

This method involves the base-mediated [3+2] cycloaddition of an aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC). The choice of 4-chlorobenzaldehyde as the starting material is strategic; the electron-withdrawing nature of the chlorine atom can facilitate the initial nucleophilic attack, often leading to good reaction yields.[\[6\]](#)

[Click to download full resolution via product page](#)

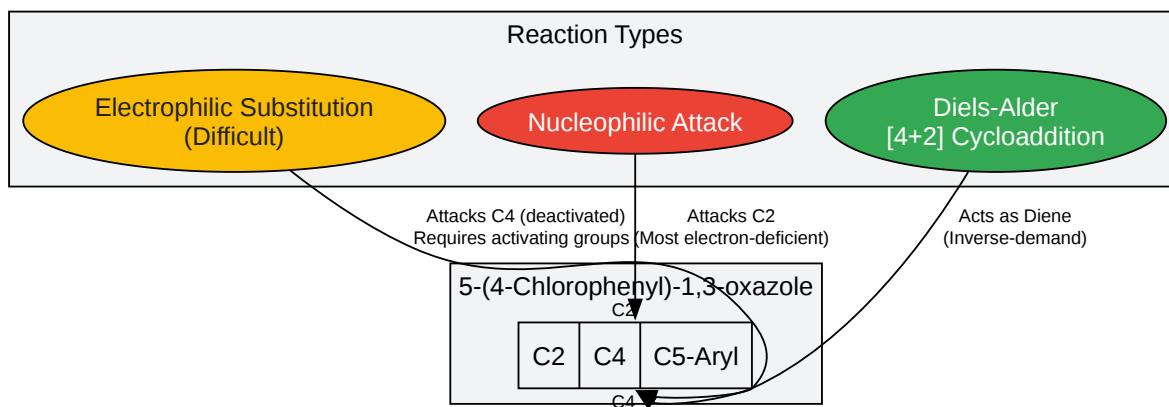
Caption: Workflow for the Van Leusen synthesis of **5-(4-chlorophenyl)-1,3-oxazole**.

Experimental Protocol: Van Leusen Synthesis

- Reagents: 4-chlorobenzaldehyde, p-toluenesulfonylmethyl isocyanide (TosMIC), potassium carbonate (K_2CO_3), and anhydrous methanol.
- Step 1: Reaction Setup: To a solution of 4-chlorobenzaldehyde (1.0 eq) in anhydrous methanol, add TosMIC (1.05 eq).
- Step 2: Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution in portions while stirring. The base is crucial for deprotonating the active methylene group of TosMIC, initiating the reaction.^[7]
- Step 3: Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). Microwave-assisted protocols can significantly reduce reaction times.^[8]
- Step 4: Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure. Add water to the residue and extract the product with an organic solvent such as ethyl acetate (3x).
- Step 5: Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield pure **5-(4-Chlorophenyl)-1,3-oxazole**.

Alternative Route: Robinson-Gabriel Synthesis

An alternative, classic approach is the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone using a strong dehydrating agent like sulfuric acid or phosphorus oxychloride.^{[9][10]} While effective, this method requires the prior synthesis of the specific 2-acylamino-ketone precursor, making the Van Leusen approach often more direct for this particular substitution pattern.^[11]


Spectroscopic Characterization

The structural elucidation of **5-(4-Chlorophenyl)-1,3-oxazole** relies on standard spectroscopic techniques. The expected data are outlined below.

Spectroscopy	Expected Features
¹ H NMR	<p>Oxazole Protons: Two singlets or narrow doublets are expected for H2 and H4. H2 (~7.9-8.1 ppm) is typically downfield due to the adjacent electronegative N and O atoms. H4 (~7.2-7.4 ppm) appears more upfield.[12]</p> <p>Aromatic Protons: Two doublets in the aromatic region (~7.4-7.8 ppm) corresponding to the AA'BB' system of the 1,4-disubstituted phenyl ring.</p>
¹³ C NMR	<p>Oxazole Carbons: C2 (~150-152 ppm), C5 (~145-150 ppm, attached to aryl group), and C4 (~122-126 ppm). C2 is the most downfield.[12]</p> <p>Aromatic Carbons: Four signals are expected for the chlorophenyl ring, including the ipso-carbon attached to the oxazole, the carbon bearing the chlorine, and the two symmetrical CH carbons.</p>
IR (cm ⁻¹)	<p>C=N Stretch: ~1580-1600 cm⁻¹. C-O-C Stretch: ~1050-1150 cm⁻¹. Aromatic C-H Stretch: ~3050-3100 cm⁻¹. C-Cl Stretch: ~700-850 cm⁻¹.</p>
Mass Spec (EI)	<p>Molecular Ion (M⁺): A prominent peak at m/z 179, with an M+2 isotope peak at m/z 181 (approx. 1/3 intensity) characteristic of a single chlorine atom. Fragmentation: Key fragmentation pathways include the loss of CO (m/z 151) and subsequent loss of HCN, which are characteristic fragmentation patterns for oxazoles.[1]</p>

Chemical Reactivity and Mechanistic Insights

The reactivity of **5-(4-Chlorophenyl)-1,3-oxazole** is dictated by the electron-deficient nature of the oxazole ring and the electronic influence of its substituents.[12]

[Click to download full resolution via product page](#)

Caption: Reactivity map of the **5-(4-chlorophenyl)-1,3-oxazole** ring.

- **Electrophilic Substitution:** The oxazole ring itself is electron-deficient and thus generally unreactive towards electrophilic aromatic substitution.[13] The 4-chlorophenyl group at C5 is also electron-withdrawing, further deactivating the ring. If forced, substitution would likely occur at the C4 position, which is the most electron-rich carbon on the ring, though yields are expected to be low.[2][14]
- **Nucleophilic Attack:** The C2 position is the most electron-deficient carbon and is the primary site for nucleophilic attack, especially if a good leaving group is present at this position.[13] The unsubstituted C2 proton is the most acidic on the ring ($pK_a \approx 20$) and can be removed by strong bases like n-butyllithium to generate a nucleophile for further functionalization.[12]
- **Cycloaddition Reactions:** The oxazole ring can act as an azadiene in [4+2] Diels-Alder reactions.[14] The electron-deficient nature of the ring, enhanced by the chlorophenyl group, makes it a suitable candidate for inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles. This reaction is a powerful tool for converting the oxazole core into highly substituted pyridine derivatives.[13]

Applications in Drug Development and Medicinal Chemistry

The **5-(4-Chlorophenyl)-1,3-oxazole** scaffold is of significant interest to drug development professionals for several key reasons:

- Proven Pharmacophore: The broader class of oxazole derivatives exhibits a vast range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[11][15]
- Role of the Chlorophenyl Group: The 4-chlorophenyl moiety is a common feature in many approved drugs. It often enhances binding affinity to target proteins through halogen bonding and hydrophobic interactions, while also improving metabolic stability and pharmacokinetic properties.[3][4]
- Synthetic Tractability: As demonstrated, the molecule can be synthesized efficiently, allowing for the rapid generation of analogues for structure-activity relationship (SAR) studies. It serves as a key intermediate for building more complex molecules.

Derivatives of chlorophenyl-substituted heterocycles have shown promise as inhibitors of various biological targets, including kinases and microbial enzymes.[4][16] Therefore, **5-(4-Chlorophenyl)-1,3-oxazole** represents a high-value starting point for library synthesis and lead optimization campaigns aimed at discovering novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. tandfonline.com [tandfonline.com]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 4. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKB β /AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-(4-Chlorophenyl)-1,3-oxazole | CymitQuimica [cymitquimica.com]
- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Introduction: The Significance of the Oxazole Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b094280#5-4-chlorophenyl-1-3-oxazole-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com